Benzamide,2,2'-dithiobis[N-methyl-
Overview
Description
“Benzamide,2,2’-dithiobis[N-methyl-” is a chemical compound with the linear formula C16H16N2O2S2 . It is also known as 2,2’-Dithiobis[N-methylbenzamide], Densil P, and Dithio-2,2’-bis(N-methylbenzamide) . It is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H16N2O2S2 . The molecular weight is 332.446 .Scientific Research Applications
Antibacterial and Antifungal Properties
2,2'-Dithiobis benzamide and its derivatives have shown significant antibacterial activity, particularly against Mycobacterium tuberculosis, including resistant strains, and atypical mycobacteria like Mycobacterium kansasii and Mycobacterium intracellulare (Okachi et al., 1985). Furthermore, fluoro and trifluoromethyl derivatives of 2,2'-dithiobis benzamides have been found to possess antifungal and antibacterial activity against fungi and Gram-positive microorganisms, with some activity against Gram-negative strains (Carmellino et al., 1994).
Structural and Spectral Analyses
Structural determination of N,N'-(2,2'-dithiodi-o-phenylene)bis(furan-2-carboxamide), a derivative of 2,2'-dithiobis benzamide, revealed its biological properties such as antibacterial and antifungal activities, in addition to its use as an antiseptic in cosmetics. The compound's structural properties have been characterized using 1H NMR and single-crystal X-ray diffraction (Yıldırım et al., 2018).
Blood Platelet Aggregation Inhibition
2,2'-Dithiodibenzamides are known to inhibit collagen-and adenosine 5'-diphosphate-induced aggregations of blood platelets. One of the most potent compounds in this series, 2,2'-Dithiobis(N-(2-hydroxypropyl) benzamide), demonstrated significant in vitro aggregometry studies and effectively inhibited pulmonary thrombosis in mice and platelet aggregation ex vivo in rats (Yamada et al., 1985).
Antiviral Properties
2,2'-Dithiobis benzamide derivatives have been identified as potential agents for treating retroviral infections, including HIV and AIDS. Specific compounds in this category have been claimed for their antiviral properties (Habernickel, 2002). Additionally, these compounds have been studied for their interactions with HIV nucleocapsid protein (NCp7), showing their potential in inhibiting viral replication in infected cells (Loo et al., 1996).
Catalytic and Antimicrobial Activity
Ruthenium complexes of 2,2'-dithiobis benzamides have shown effective catalytic activity for the oxidation of alcohols and also exhibit antibacterial properties (Jhaumeer-Laulloo et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
2-[(2-carbamoyl-6-methylphenyl)disulfanyl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-9-5-3-7-11(15(17)19)13(9)21-22-14-10(2)6-4-8-12(14)16(18)20/h3-8H,1-2H3,(H2,17,19)(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGCLKZMEMEROT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N)SSC2=C(C=CC=C2C(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201293773 | |
Record name | Benzamide, 2,2′-dithiobis[3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14208-44-7 | |
Record name | Benzamide, 2,2′-dithiobis[3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14208-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 2,2′-dithiobis[3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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